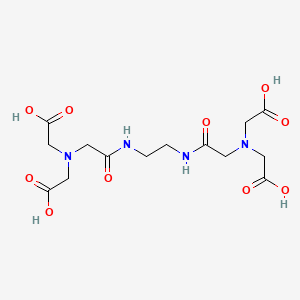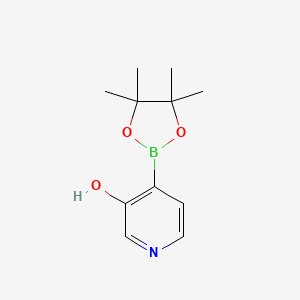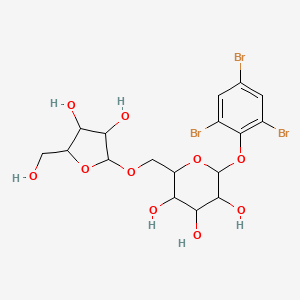
N,N'-Diglycylethylenediamine-N'',N'',N''',N'''-tetraacetic Acid Hemihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-Diglycylethylenediamine-N’‘,N’‘,N’‘’,N’‘’-tetraacetic Acid Hemihydrate is a chelating agent with the molecular formula C14H22N4O10•1/2H2O. It is known for its ability to form stable complexes with metal ions, making it useful in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Diglycylethylenediamine-N’‘,N’‘,N’‘’,N’‘’-tetraacetic Acid Hemihydrate typically involves the reaction of ethylenediamine with glycine in the presence of formaldehyde. The reaction is carried out under controlled pH conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and precise control of reaction parameters to achieve high yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions: N,N’-Diglycylethylenediamine-N’‘,N’‘,N’‘’,N’‘’-tetraacetic Acid Hemihydrate undergoes various chemical reactions, including:
Complexation Reactions: It forms stable complexes with metal ions such as calcium, magnesium, and iron.
Substitution Reactions: The carboxyl groups can participate in substitution reactions with other nucleophiles.
Common Reagents and Conditions:
Complexation: Metal salts (e.g., calcium chloride, magnesium sulfate) in aqueous solutions.
Substitution: Nucleophiles such as amines or alcohols under mild acidic or basic conditions.
Major Products:
Complexation: Metal-chelate complexes.
Substitution: Substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
N,N’-Diglycylethylenediamine-N’‘,N’‘,N’‘’,N’‘’-tetraacetic Acid Hemihydrate is widely used in scientific research due to its chelating properties:
Chemistry: Used as a chelating agent in analytical chemistry for the determination of metal ions.
Biology: Employed in biochemical assays to control metal ion concentrations.
Medicine: Investigated for its potential use in chelation therapy for metal poisoning.
Industry: Utilized in water treatment processes to remove metal contaminants.
Wirkmechanismus
The compound exerts its effects by binding to metal ions through its multiple carboxyl and amine groups. This binding forms stable, water-soluble complexes that can be easily removed from solutions. The molecular targets include metal ions such as calcium, magnesium, and iron, and the pathways involved are primarily related to metal ion chelation and sequestration .
Vergleich Mit ähnlichen Verbindungen
Ethylenediaminetetraacetic Acid (EDTA): Another widely used chelating agent with similar properties but different molecular structure.
Diethylenetriaminepentaacetic Acid (DTPA): A chelating agent with higher denticity compared to N,N’-Diglycylethylenediamine-N’‘,N’‘,N’‘’,N’‘’-tetraacetic Acid Hemihydrate.
Uniqueness: N,N’-Diglycylethylenediamine-N’‘,N’‘,N’‘’,N’‘’-tetraacetic Acid Hemihydrate is unique due to its specific structure, which provides a balance between stability and solubility of the metal complexes formed. This makes it particularly useful in applications where both properties are required .
Eigenschaften
Molekularformel |
C14H22N4O10 |
|---|---|
Molekulargewicht |
406.35 g/mol |
IUPAC-Name |
2-[[2-[2-[[2-[bis(carboxymethyl)amino]acetyl]amino]ethylamino]-2-oxoethyl]-(carboxymethyl)amino]acetic acid |
InChI |
InChI=1S/C14H22N4O10/c19-9(3-17(5-11(21)22)6-12(23)24)15-1-2-16-10(20)4-18(7-13(25)26)8-14(27)28/h1-8H2,(H,15,19)(H,16,20)(H,21,22)(H,23,24)(H,25,26)(H,27,28) |
InChI-Schlüssel |
CFJIQDDBMKYUBB-UHFFFAOYSA-N |
Kanonische SMILES |
C(CNC(=O)CN(CC(=O)O)CC(=O)O)NC(=O)CN(CC(=O)O)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R,2S,3S,4R,5R)-5-(4-Chloro-3-(4-ethoxybenzyl)phenyl-1-(hydroxymethyl)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol](/img/structure/B13859280.png)
![[(3S,5S,6S,8S,10R,12R,13R)-5,6,12,13-tetramethoxy-5,6,12,13-tetramethyl-9-(trifluoromethylsulfonyloxy)-4,7,11,14-tetraoxatricyclo[8.4.0.03,8]tetradecan-2-yl] benzoate](/img/structure/B13859284.png)

![5-[[4-[1-(3-Carboxypropyl)-6-iminopyridazin-3-yl]phenyl]carbamothioylamino]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid;bromide](/img/structure/B13859293.png)
![2-{N2-[NAlpha-Benzoylbenzoicamido-N6-6-biotinamidocaproyl]lysinylamido}ethyl-2'-(N-sulfosuccinimidylcarboxy)ethyl Disulfide Sodium Salt](/img/structure/B13859305.png)
![5-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13859313.png)

![3-[Chloro(pyridin-3-yl)methyl]benzonitrile](/img/structure/B13859328.png)


![N-[1-(1H-indol-3-yl)propan-2-yl]-1-benzofuran-2-carboxamide](/img/structure/B13859340.png)


![5-Chloro-1-(cyclopropylmethyl)-[1,3]thiazolo[5,4-b]pyridin-2-one](/img/structure/B13859357.png)
